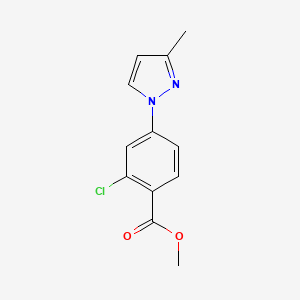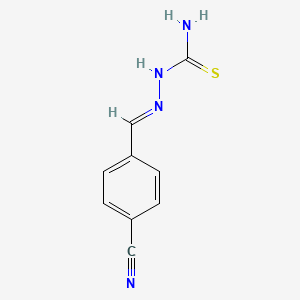
2-(4-Cyanobenzylidene)hydrazine-1-carbothioamide
Descripción general
Descripción
2-(4-Cyanobenzylidene)hydrazine-1-carbothioamide is a heterocyclic organic compound . Its molecular formula is C9H8N4S and it has a molecular weight of 204.25 .
Synthesis Analysis
The compound can be synthesized by condensation reaction . For instance, it can be formed from the reaction of 4-methyl-3-thiosemicarbazide with 4-formylbenzonitrile . Another synthesis method involves reacting chalcone with phenylthiosemicarbazide in ethanolic sodium hydroxide .Molecular Structure Analysis
The molecule has an E configuration around the central C=N double bond . It crystallizes in the triclinic system . The crystal structure is stabilized by C–H⋯S and N–H⋯S hydrogen bonds, which connect the molecules to form a three-dimensional network .Chemical Reactions Analysis
The compound is a Schiff base, which are compounds with azomethine (–HC=N–) or an imine (>C=N–) functional group . These are essential parts, which resemble aldehydes or ketones and are frequently employed as catalysts, pigments and dyes, as well as to stabilize polymers .Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Activities
Research has shown that thiosemicarbazones, including compounds structurally related to 2-(4-Cyanobenzylidene)hydrazine-1-carbothioamide, have been investigated for their potential antibacterial and antioxidant properties. A study demonstrated that some novel thiosemicarbazones exhibited significant inhibition potency against Gram-positive pathogens and possessed antioxidant activity against radical cations (Karaküçük-Iyidoğan et al., 2014).
Cytostatic Activity
Another area of research is in cytostatic activity. Certain substituted hydrazine carbothioamide compounds have been synthesized and evaluated for their effectiveness against human and murine leukemia cells. Some of these compounds demonstrated potent cytostatic properties, highlighting their potential in cancer treatment (Karki et al., 2011).
Corrosion Inhibition
2-(4-Cyanobenzylidene)hydrazine-1-carbothioamide and its derivatives have been studied for their role in corrosion inhibition. Research has revealed that some Schiff bases derived from hydrazine carbothioamides exhibit significant inhibition of mild steel corrosion in industrial water medium. These findings suggest their potential application in the field of corrosion protection (Shivakumar & Mohana, 2013).
Detection and Mass Spectrometry
In the field of analytical chemistry, research has focused on optimizing the detection range of carbothioamids, including derivatives of hydrazinecarbothioamides, through high-performance liquid chromatography-mass spectrometry (HPLC-MS). This research is crucial for controlling the quality of substances used in drug synthesis (Varynskyi, 2018).
Mecanismo De Acción
While specific studies on the mechanism of action of 2-(4-Cyanobenzylidene)hydrazine-1-carbothioamide are not available, similar compounds have shown a broad-spectrum antibacterial activity against bacterial isolates . They could be explored further as bioactive compounds against bacterial infections and also as corrosion inhibitors of metals in the oil and gas industry .
Propiedades
IUPAC Name |
[(E)-(4-cyanophenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S/c10-5-7-1-3-8(4-2-7)6-12-13-9(11)14/h1-4,6H,(H3,11,13,14)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPDUVUNLGKRGX-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=S)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





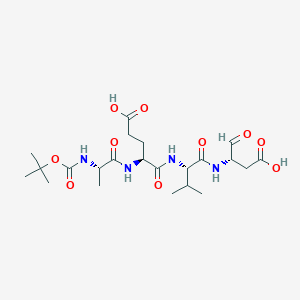
![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'S)-](/img/structure/B3252874.png)

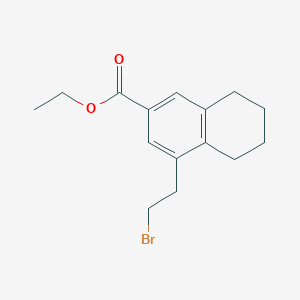

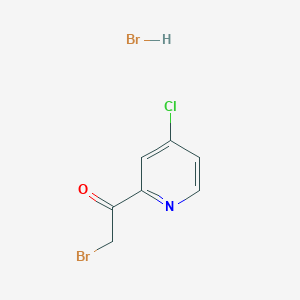
![(1S,6R)-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B3252908.png)
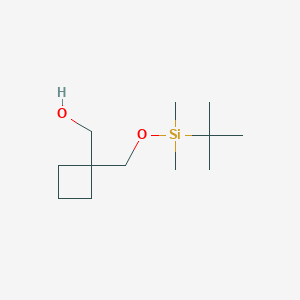
![(E)-3-(3,4-Difluorophenyl)-1-((3AS,6R,7AR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3A,6-methanobenzo[C]isothiazol-1-YL)prop-2-EN-1-one](/img/structure/B3252914.png)
![[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol](/img/structure/B3252921.png)

